molecular formula C18H23NO4S B2587895 3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one CAS No. 1251577-63-5

3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B2587895
CAS No.: 1251577-63-5
M. Wt: 349.45
InChI Key: FTPAKVDDECCMGP-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine core, a privileged scaffold frequently found in molecules with pronounced pharmacological activities . Its structure, which incorporates a phenylsulfonyl group and a propargyl ether side chain, suggests potential as a versatile building block for the development of novel therapeutic agents. Researchers can leverage this compound in the design and synthesis of molecules targeting a range of biological pathways. Piperidine derivatives are widely investigated for their potential as modulators of various receptors and enzymes . The presence of the phenylsulfonyl group is a common feature in compounds studied for their antiviral and antimicrobial properties, as similar chalcone and sulfonyl-containing structures have been explored for these applications . Furthermore, the prop-2-yn-1-yl (propargyl) ether moiety provides a reactive handle for further chemical modification via click chemistry, making this compound particularly valuable for constructing more complex architectures or for use in bioconjugation studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(prop-2-ynoxymethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-2-13-23-15-16-8-11-19(12-9-16)18(20)10-14-24(21,22)17-6-4-3-5-7-17/h1,3-7,16H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPAKVDDECCMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCN(CC1)C(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Propynyl Ether Moiety: The final step involves the alkylation of the piperidine ring with a propynyl ether derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl ether moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring and propynyl ether moiety can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules reported in the literature, focusing on substituent effects, biological activity, and synthetic methodologies.

Piperidin-1-yl Propan-1-one Derivatives with Heterocyclic Substitutions

  • (R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2): Structure: Features a pyrimidoindole core linked to a piperidinyl propanenitrile group. Activity: Exhibits an IC50 of 480 nM against glycogen synthase kinase-3β (GSK-3β) and improved metabolic stability compared to earlier analogs .
  • (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28): Structure: Contains a brominated pyrimidoindole system and a propan-1-one moiety. Activity: Demonstrates higher potency (IC50 = 360 nM) than (R)-2, attributed to bromine’s enhanced hydrophobic interactions . Comparison: The absence of a sulfonyl group in (R)-28 may reduce steric hindrance, facilitating target engagement.

Propan-1-one Derivatives with Aromatic Substituents

  • (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one: Structure: Includes a conjugated enone system and methoxyphenyl/piperidinylphenyl groups. Property: The extended π-system enhances crystallinity, as evidenced by its structural characterization via X-ray diffraction . Contrast: The phenylsulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the methoxy group.
  • 1-(4-(3-Methoxy-phenyl)-1-methyl-piperidin-4-yl)-propan-1-one :

    • Structure : Combines a methyl-piperidine ring with a methoxyphenyl substituent.
    • Synthesis : Likely prepared via nucleophilic substitution or reductive amination, similar to routes in .
    • Divergence : The target compound’s propargyl ether group offers click chemistry compatibility, unlike this analog’s static methoxy group.

Propan-1-one-Based Impurities and Byproducts

  • 2-Methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one (Impurity 3 TOLP) :
    • Structure : A tolperisone-related impurity with a methylphenyl substituent.
    • Analysis : Used in HPLC method development; its lipophilicity (logP ≈ 3.2) contrasts with the target compound’s higher polarity due to the sulfonyl group .

Sulfonyl-Containing Piperidine Derivatives

  • 3-(4-((4-((4-(Methylsulfonyl)piperidin-1-yl)methyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione :
    • Structure : Contains a methylsulfonyl-piperidine moiety linked to an isoindoline-dione scaffold.
    • Relevance : Demonstrates the role of sulfonyl groups in enhancing solubility and protein binding, a trait shared with the target compound .

Comparative Data Table

Compound Name Key Substituents Biological Activity (IC50) Metabolic Stability Reference
3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one Phenylsulfonyl, propargyloxymethyl N/A Likely high N/A
(R)-2 Pyrimidoindole, cyano 480 nM (GSK-3β) Improved
(R)-28 Pyrimidoindole, bromine 360 nM (GSK-3β) High
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Methoxyphenyl, enone N/A Unknown
1-(4-(3-Methoxy-phenyl)-1-methyl-piperidin-4-yl)-propan-1-one Methoxyphenyl, methyl-piperidine N/A Moderate

Biological Activity

3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one, also known by its CAS number 1286722-50-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and pharmacological implications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S with a molecular weight of 361.5 g/mol. The structure features a piperidine ring substituted with a phenylsulfonyl group and a prop-2-yn-1-yloxy side chain, which is essential for its biological activity.

PropertyValue
Molecular FormulaC18H23N3O3SC_{18}H_{23}N_{3}O_{3}S
Molecular Weight361.5 g/mol
CAS Number1286722-50-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent substitutions to introduce the phenylsulfonyl and propynyl groups. Various methodologies have been explored to optimize yield and purity, often utilizing techniques such as column chromatography for purification.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds within the same chemical class. For instance, derivatives of piperidine have shown activity against viruses such as HIV and HSV. Although specific data on this compound is limited, structural analogs have demonstrated moderate antiviral efficacy, suggesting a potential for similar activity in this compound.

Antibacterial and Antifungal Activity

In vitro studies have indicated that compounds with similar structures exhibit antibacterial and antifungal properties. For example, modifications to the piperidine structure have resulted in compounds that are effective against various bacterial strains and fungi. The presence of the sulfonyl group may enhance these properties by increasing solubility and bioavailability.

Neuroleptic Effects

Compounds containing piperidine moieties have been associated with neuroleptic activity. Research indicates that certain derivatives can act as potent neuroleptics, influencing neurotransmitter pathways. While direct studies on this compound are sparse, its structural similarity to known neuroleptics suggests it may possess similar pharmacological effects.

Case Studies

A study focusing on the biological evaluation of piperidine derivatives reported that several showed significant activity against HIV with varying cytotoxicity levels. The most promising candidates had a CC50 (cytotoxic concentration for 50% cell death) ranging from 54 µM to 92 µM in Vero cells, indicating a balance between antiviral efficacy and safety .

Another investigation into the antibacterial properties of phenylsulfonyl derivatives found that modifications led to enhanced activity against Gram-positive bacteria, suggesting that the sulfonyl group plays a critical role in antimicrobial action .

Q & A

Q. Critical Parameters :

  • Control reaction temperatures (<60°C) to prevent propargyl group decomposition .
  • Use anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Basic: Which analytical techniques are essential for structural validation?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity and functional groups (e.g., sulfonyl protons at δ 3.1–3.3 ppm, propargyl protons at δ 2.5–3.0 ppm) .
  • X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion ([M+H]⁺) and rule out impurities .
  • HPLC : Assess purity (>98%) using pharmacopeial methods (e.g., sodium 1-octanesulfonate buffer, pH 4.6, and methanol mobile phase) .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:
Discrepancies (e.g., unexpected diastereomers or conformational isomers) require:

  • Dynamic NMR Studies : Probe temperature-dependent shifts to identify fluxional behavior .
  • DFT Calculations : Compare computed NMR chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data .
  • Multi-Crystal Analysis : Collect data from multiple crystals to exclude twinning or disorder artifacts .
  • Cross-Validation : Correlate HPLC retention times with crystallographic purity metrics .

Advanced: What strategies optimize multi-step synthesis yields with sensitive groups?

Methodological Answer:

  • Protection-Deprotection : Temporarily mask the propargyl group (e.g., TMS-protection) during sulfonylation to prevent side reactions .
  • Catalytic Optimization : Use Pd/Cu catalysts for Sonogashira coupling if introducing alkynes earlier in the synthesis .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reactive intermediates (e.g., sulfonyl chloride consumption) .
  • Scale-Up Adjustments : Gradually increase batch size while maintaining stoichiometric ratios (e.g., 1:1.05 for limiting reagents) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to reactive intermediates (e.g., propargyl bromide) .
  • Ventilation : Perform sulfonylation steps in a fume hood to avoid inhalation of SO₂ byproducts .
  • Waste Disposal : Segregate halogenated waste (propargyl bromide) and sulfonate-containing byproducts for professional treatment .

Advanced: How to design stability studies under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic/Base Conditions : 0.1M HCl/NaOH at 40°C for 24h .
    • Oxidative Stress : 3% H₂O₂ at room temperature .
  • Analytical Endpoints :
    • HPLC-PDA : Quantify degradation products (e.g., sulfonic acid derivatives) .
    • LC-MS : Identify degradation pathways (e.g., hydrolysis of the propan-1-one group) .
  • Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) using Arrhenius plots for shelf-life prediction .

Advanced: How to model the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding to targets (e.g., GPCRs or kinases) .
  • Pharmacophore Mapping : Align the sulfonyl and piperidine groups with known active sites (e.g., 5-HT receptor antagonists) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and residue interactions .
  • In Vitro Validation : Cross-validate with radioligand binding assays (e.g., [³H]-labeled competitors) .

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